2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide
Overview
Description
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.10521059 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
One area of research involving similar compounds to 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide focuses on the synthesis of benzimidazole derivatives endowed with 1,2,3-triazole, which were tested for their antiviral activity against hepatitis C virus (HCV). These compounds, incorporating triazole moieties, displayed significant activity against HCV, highlighting the potential of triazole-containing compounds in antiviral therapy (Youssif et al., 2016).
Heterocyclic Syntheses
Another research direction involves the use of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. This research demonstrates the versatility of thioureido-acetamides as precursors in the synthesis of various heterocyclic compounds, including 2-iminothiazoles and benzils, which are crucial for developing pharmaceuticals and materials (Schmeyers & Kaupp, 2002).
Antifungal and Plant Growth Regulating Activities
Further research into triazole compounds containing a thioamide group revealed their antifungal and plant growth regulating activities. This investigation underscores the chemical versatility and biological activity of triazole-thioamide compounds, suggesting potential agricultural applications (Liu et al., 2005).
Antiproliferative Properties
Research on triazole derivatives also extends to evaluating their antiproliferative properties. A study on 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, for instance, highlights the potential of triazole derivatives in inhibiting cancer cell growth, paving the way for new anticancer therapies (Pokhodylo & Obushak, 2022).
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-22-16(11-13-5-3-2-4-6-13)20-21-18(22)27-12-17(24)19-14-7-9-15(10-8-14)23(25)26/h2-10H,11-12H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSVKHSOOHOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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